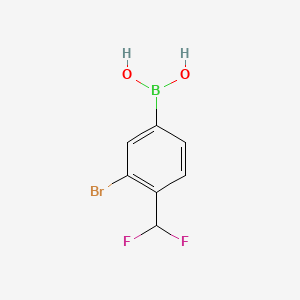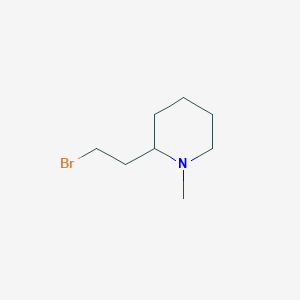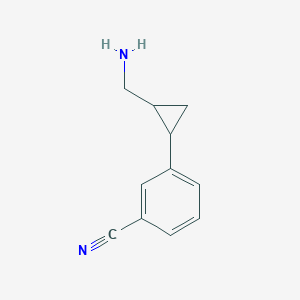![molecular formula C7H12ClNO2 B13617737 rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B13617737.png)
rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,4R,5R)-4-aminobicyclo[310]hexane-1-carboxylic acid hydrochloride is a bicyclic amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclization: Starting from a suitable precursor, a cyclization reaction is performed to form the bicyclic structure.
Amination: Introduction of the amino group at the desired position using reagents such as ammonia or amines under controlled conditions.
Carboxylation: Addition of the carboxylic acid group through carboxylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, use of catalysts, and automated reaction monitoring can be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as acyl chlorides, anhydrides, or alkyl halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or antiviral agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
- rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
- rac-(1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
Uniqueness
rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C7H12ClNO2 |
|---|---|
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-5-1-2-7(6(9)10)3-4(5)7;/h4-5H,1-3,8H2,(H,9,10);1H/t4-,5+,7+;/m0./s1 |
Clave InChI |
ALYHUGARUGLOTQ-JTSQCNDSSA-N |
SMILES isomérico |
C1C[C@]2(C[C@H]2[C@@H]1N)C(=O)O.Cl |
SMILES canónico |
C1CC2(CC2C1N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)

![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)



![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13617709.png)


